molecular formula C18H21IN2O2S B15283118 1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine

1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine

Cat. No.: B15283118
M. Wt: 456.3 g/mol
InChI Key: FFLGUYVJUSRFFX-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethylphenylamine and 4-iodobenzenesulfonyl chloride.

    Formation of Piperazine Ring: The piperazine ring is formed by reacting 2-ethylphenylamine with ethylene diamine under controlled conditions.

    Sulfonylation: The resulting piperazine derivative is then reacted with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as:

    Receptors: Binding to and modulating the activity of specific receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethylphenyl)piperazine: Lacks the sulfonyl and iodine groups, potentially altering its biological activity.

    4-[(4-Iodophenyl)sulfonyl]piperazine: Lacks the 2-ethylphenyl group, which may affect its pharmacological properties.

Uniqueness

1-(2-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine is unique due to the presence of both the 2-ethylphenyl and 4-iodophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C18H21IN2O2S

Molecular Weight

456.3 g/mol

IUPAC Name

1-(2-ethylphenyl)-4-(4-iodophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21IN2O2S/c1-2-15-5-3-4-6-18(15)20-11-13-21(14-12-20)24(22,23)17-9-7-16(19)8-10-17/h3-10H,2,11-14H2,1H3

InChI Key

FFLGUYVJUSRFFX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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